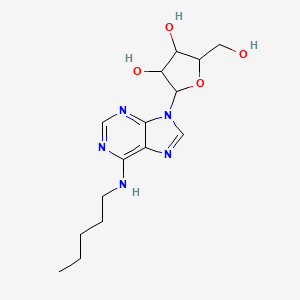
Adenosine,6N-pentyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine,6N-pentyl is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine itself is composed of adenine attached to a ribose sugar. The addition of a pentyl group to the 6N position of adenosine modifies its properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine,6N-pentyl typically involves the nucleophilic aromatic substitution of adenine derivatives activated at the 6-position.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same nucleophilic aromatic substitution method, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine,6N-pentyl can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 6N position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkylated derivatives.
Applications De Recherche Scientifique
Adenosine,6N-pentyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications due to its interaction with adenosine receptors.
Industry: Used in the development of pharmaceuticals and biochemical assays
Mécanisme D'action
Adenosine,6N-pentyl exerts its effects primarily through interaction with adenosine receptors (A1 and A2). These receptors are involved in various physiological processes, including the regulation of heart rate and neurotransmitter release. The compound acts as an agonist or antagonist, depending on the receptor subtype, influencing cellular activities by modulating cyclic AMP levels and other signaling pathways .
Comparaison Avec Des Composés Similaires
Adenosine: The parent compound, involved in energy transfer and signal transduction.
Theophylline: A methylxanthine derivative that acts as an adenosine receptor antagonist.
Caffeine: Another methylxanthine with similar antagonistic properties.
Uniqueness: Adenosine,6N-pentyl is unique due to the presence of the pentyl group at the 6N position, which alters its interaction with adenosine receptors and potentially enhances its therapeutic efficacy compared to other adenosine derivatives .
Propriétés
Numéro CAS |
26293-51-6 |
|---|---|
Formule moléculaire |
C15H23N5O4 |
Poids moléculaire |
337.37 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-[6-(pentylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O4/c1-2-3-4-5-16-13-10-14(18-7-17-13)20(8-19-10)15-12(23)11(22)9(6-21)24-15/h7-9,11-12,15,21-23H,2-6H2,1H3,(H,16,17,18) |
Clé InChI |
GOVRORCMTKLBKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)




![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)
![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)


![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
